molecular formula C22H30INO2 B14229527 1-(8-{[(2S)-2-Phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide CAS No. 824432-13-5

1-(8-{[(2S)-2-Phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide

Cat. No.: B14229527
CAS No.: 824432-13-5
M. Wt: 467.4 g/mol
InChI Key: KXLYBBKTMNVHEE-BDQAORGHSA-M
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Description

1-(8-{[(2S)-2-Phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide is a pyridinium salt with a complex structure. This compound is characterized by the presence of a pyridinium ion, an octyl chain, and a phenylpropanoyl group. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-{[(2S)-2-Phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide typically involves the following steps:

    Formation of the Pyridinium Ion: The pyridinium ion is formed by reacting pyridine with an alkyl halide under basic conditions.

    Attachment of the Octyl Chain: The octyl chain is introduced through a nucleophilic substitution reaction, where an octyl halide reacts with the pyridinium ion.

    Introduction of the Phenylpropanoyl Group: The phenylpropanoyl group is attached via esterification, where the carboxylic acid derivative reacts with the hydroxyl group on the octyl chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(8-{[(2S)-2-Phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.

    Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of pyridinium oxides.

    Reduction: Formation of pyridine derivatives.

    Substitution: Formation of substituted pyridinium salts.

Scientific Research Applications

1-(8-{[(2S)-2-Phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(8-{[(2S)-2-Phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide
  • Pyridinium, 1-[8-[(2S)-1-oxo-2-(phenylmethoxy)propoxy]octyl]-, iodide

Uniqueness

1-(8-{[(2S)-2-Phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide is unique due to its specific structural features, such as the length of the octyl chain and the presence of the phenylpropanoyl group. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

824432-13-5

Molecular Formula

C22H30INO2

Molecular Weight

467.4 g/mol

IUPAC Name

8-pyridin-1-ium-1-yloctyl (2S)-2-phenylpropanoate;iodide

InChI

InChI=1S/C22H30NO2.HI/c1-20(21-14-8-6-9-15-21)22(24)25-19-13-5-3-2-4-10-16-23-17-11-7-12-18-23;/h6-9,11-12,14-15,17-18,20H,2-5,10,13,16,19H2,1H3;1H/q+1;/p-1/t20-;/m0./s1

InChI Key

KXLYBBKTMNVHEE-BDQAORGHSA-M

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)C(=O)OCCCCCCCC[N+]2=CC=CC=C2.[I-]

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)OCCCCCCCC[N+]2=CC=CC=C2.[I-]

Origin of Product

United States

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